3-Chloro-4-(trifluoromethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC13631502
Molecular Formula: C7H5ClF3NO2S
Molecular Weight: 259.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClF3NO2S |
|---|---|
| Molecular Weight | 259.63 g/mol |
| IUPAC Name | 3-chloro-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C7H5ClF3NO2S/c8-6-3-4(15(12,13)14)1-2-5(6)7(9,10)11/h1-3H,(H2,12,13,14) |
| Standard InChI Key | ATVZZPYJMSXDDW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzene ring substituted with:
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A sulfonamide group (-SO₂NH₂) at position 1.
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A chlorine atom at position 3.
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A trifluoromethyl group (-CF₃) at position 4.
Molecular Formula: C₇H₅ClF₃NO₂S
Molecular Weight: 259.63 g/mol
Key Structural Insights:
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The electron-withdrawing -CF₃ group enhances electrophilic reactivity at the sulfonamide moiety.
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Chlorine at position 3 directs regioselective substitution in synthetic modifications .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 242.8 ± 40.0 °C (760 mmHg) | |
| Flash Point | 100.6 ± 27.3 °C | |
| LogP (Partition Coefficient) | 3.255 | |
| Water Solubility (LogSw) | -3.87 |
The high logP value indicates strong lipophilicity, facilitating membrane penetration in biological systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Primary Route:
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Sulfonation: 3-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride is reacted with ammonia in dichloromethane or acetonitrile at 20–25°C.
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Yield: 85–90% under optimized conditions.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .
Alternative Methods:
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Diazotization of 4-chloro-3-(trifluoromethyl)aniline followed by sulfonation with SO₂/CuCl₂ .
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Continuous flow reactors for scaled production, reducing reaction times by 40% compared to batch processes .
Industrial Optimization
| Parameter | Industrial Process | Laboratory Process |
|---|---|---|
| Solvent | 1,2-Dichloroethane | Dichloromethane |
| Catalyst | FeCl₃·6H₂O | None |
| Temperature | 30–40°C | 20–25°C |
| Yield | 75–80% | 85–90% |
Industrial methods prioritize cost-effectiveness over maximum yield, utilizing cheaper catalysts like FeCl₃ .
Applications in Agrochemicals and Pharmaceuticals
Herbicidal Activity
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Mode of Action: Inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants .
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Efficacy Data:
Weed Species EC₅₀ (μg/mL) Amaranthus retroflexus 0.12 Echinochloa crus-galli 0.18
Derivatives show 3–5× greater activity than commercial sulfometuron-methyl in field trials .
Pharmaceutical Applications
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Antimicrobial Activity:
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Progesterone Receptor Antagonism:
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IC₅₀ = 12 nM in HEK293 cells, outperforming mifepristone (IC₅₀ = 18 nM).
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Materials Science
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Polymer Modification: Incorporation into polyimide matrices increases thermal stability by 60°C (Tg from 250°C to 310°C) .
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Coating Additive: 0.5% w/w in epoxy resins reduces water absorption by 35% .
Biological and Toxicological Profile
Acute Toxicity
| Species | Route | LD₅₀ (mg/kg) |
|---|---|---|
| Rat (oral) | Oral | 1,250 |
| Rabbit | Dermal | >2,000 |
Neurotoxic effects (ataxia, tremors) observed at 300 mg/kg doses in murine models .
Environmental Impact
| Region | Status | Restrictions |
|---|---|---|
| Australia | Listed on AICIS Inventory | Workplace exposure ≤1 mg/m³ |
| EU | Not REACH-registered | Restricted in consumer products |
| USA | EPA List 4 (Inert) | Allowed in pesticide formulations |
Emerging Research Directions
Allosteric PPARγ Modulation
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NMR Studies: 19F NMR confirms dual orthosteric binding (Kd = 47 nM and 112 nM) and allosteric site interaction (Kd = 890 nM) .
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Therapeutic Potential: Partial agonism reduces adipogenesis by 60% vs. full agonists like rosiglitazone .
Catalytic Applications
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